molecular formula C25H19N2P B3281992 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile CAS No. 74395-06-5

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile

Cat. No.: B3281992
CAS No.: 74395-06-5
M. Wt: 378.4 g/mol
InChI Key: WFEIDKJTPNKTQC-UHFFFAOYSA-N
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Description

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile is an organophosphorus compound with the molecular formula C25H19N2P It is characterized by the presence of a triphenylphosphanylidene group attached to an amino-substituted benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile typically involves the reaction of triphenylphosphine with an appropriate benzonitrile derivative. One common method is the reaction of triphenylphosphine with 4-aminobenzonitrile in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of phosphine oxide derivatives.

    Reduction: Conversion to 4-((Triphenyl-l5-phosphanylidene)amino)benzylamine.

    Substitution: Formation of substituted phosphanylidene derivatives.

Scientific Research Applications

4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Biology and Medicine: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile involves its interaction with molecular targets through its phosphanylidene and nitrile functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its catalytic activity.

Comparison with Similar Compounds

    Triphenylphosphine: A related compound with similar phosphine functionality but lacking the nitrile group.

    4-Aminobenzonitrile: Shares the benzonitrile moiety but lacks the triphenylphosphanylidene group.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity.

Uniqueness: 4-((Triphenyl-l5-phosphanylidene)amino)benzonitrile is unique due to the combination of the triphenylphosphanylidene and benzonitrile groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

4-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N2P/c26-20-21-16-18-22(19-17-21)27-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEIDKJTPNKTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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